What is N-Boc-S-benzyl-L-cysteine Methyl Ester
What is N-Boc-S-benzyl-L-cysteine Methyl Ester
An In-Depth Technical Guide to N-Boc-S-benzyl-L-cysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-S-benzyl-L-cysteine methyl ester is a pivotal derivative of the amino acid L-cysteine, engineered for precision in the complex world of peptide synthesis. By strategically masking its three reactive functional groups—the α-amino group, the thiol side chain, and the α-carboxyl group—this compound serves as a highly controlled building block for constructing peptides with defined sequences and structures. This guide provides a comprehensive technical overview of its molecular structure, the rationale behind its trifunctional protection strategy, its applications, detailed experimental protocols for selective deprotection, and essential handling information.
Molecular Profile and Strategic Design
N-Boc-S-benzyl-L-cysteine methyl ester, with the CAS Number 55478-08-5, is a derivative of L-cysteine where each reactive site is temporarily inactivated by a specific protecting group.[1][2][3] This strategic protection is fundamental to modern peptide synthesis, preventing unwanted side reactions and ensuring that peptide bonds form only at the desired locations.[4][5]
The molecule consists of three key modifications to the parent L-cysteine structure:
-
N-terminus Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
-
Side-Chain Protection : The highly reactive thiol (-SH) group of the cysteine side chain is protected by a benzyl (Bzl) group, forming a stable thioether.
-
C-terminus Protection : The α-carboxyl group is protected as a methyl ester (OMe) .
Caption: Chemical structure of N-Boc-S-benzyl-L-cysteine Methyl Ester.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 55478-08-5 | [1][2][3] |
| Molecular Formula | C₁₆H₂₃NO₄S | [1][2][3] |
| Molecular Weight | 325.42 g/mol | [1][3] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
The Rationale for Trifunctional Protection in Peptide Synthesis
The success of multi-step peptide synthesis hinges on the concept of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting the others.[6][7] This allows for precise, stepwise construction of the peptide chain.[][9]
-
N-Boc Protection (Amine) : The Boc group is stable under basic and nucleophilic conditions but is readily removed by moderate acids like trifluoroacetic acid (TFA).[5][10] This allows for the selective deprotection of the N-terminus, preparing it for coupling with the next amino acid in the sequence.
-
S-Benzyl Protection (Thiol) : The cysteine thiol is highly nucleophilic and susceptible to oxidation, which can lead to unwanted disulfide bond formation or other side reactions.[11] The benzyl group provides robust protection against acids and bases used for N-Boc and C-ester manipulations. It is typically removed at the final stage of synthesis using strong reductive methods, such as sodium in liquid ammonia or catalytic hydrogenation.[7][11]
-
C-Methyl Ester Protection (Carboxyl) : Protecting the C-terminus as a methyl ester prevents the carboxyl group from reacting during the activation and coupling steps of the N-terminus.[12] The ester is stable to the acidic conditions used for Boc removal but can be cleaved by saponification (hydrolysis with a base like NaOH) when a free C-terminal acid is required.[12][13]
Caption: Orthogonal deprotection scheme for the protected cysteine derivative.
Key Applications in Research and Drug Development
This protected cysteine derivative is a cornerstone in both solid-phase and solution-phase peptide synthesis.[14]
-
Peptide Synthesis : It is a critical building block for introducing cysteine residues into a peptide sequence. Cysteine is vital for forming disulfide bridges that define the tertiary structure and biological activity of many proteins and peptide drugs.[11]
-
Drug Discovery : Used in the synthesis of peptide-based therapeutics, such as HIV enzyme inhibitors.[1] The presence of a C-terminal methyl ester can also increase the hydrophobicity of a peptide, potentially enhancing its membrane permeability for biological studies.[15]
-
Bioconjugation : After selective deprotection of the thiol group, the free cysteine can be used as a handle for site-specific labeling of peptides with fluorophores, tags, or other molecules.
Experimental Protocols: Selective Deprotection Methodologies
The choice of deprotection strategy is dictated by the overall synthetic plan.[7] The following protocols describe self-validating methodologies for the selective removal of each protecting group.
Protocol 1: Selective N-Boc Group Deprotection
This protocol exposes the N-terminal amine for subsequent peptide bond formation while preserving the S-benzyl and C-methyl ester groups.
-
Objective : To remove the N-Boc group under acidic conditions.
-
Causality : The tert-butyl carbocation formed upon protonation of the Boc group is highly stable, making the group exceptionally labile to acid. Reagents like TFA provide clean and rapid cleavage.[10][16]
-
Methodology :
-
Dissolve the N-Boc-S-benzyl-L-cysteine methyl ester in a minimal amount of dichloromethane (DCM).
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM. A typical ratio is 1:1 (v/v) of the peptide solution to the TFA solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (in vacuo).
-
The resulting amine salt can often be used directly in the next coupling step after co-evaporation with a solvent like toluene to remove residual acid.
-
Protocol 2: Selective S-Benzyl Group Deprotection
This method is employed when the free thiol is required while other protecting groups remain intact. It is a classic but powerful technique.[7]
-
Objective : To cleave the S-benzyl thioether via reductive dissolution.
-
Causality : Dissolving alkali metals like sodium in liquid ammonia generates solvated electrons, which are potent reducing agents capable of cleaving the stable benzyl-sulfur bond.[7]
-
Methodology :
-
Caution : This procedure involves highly reactive sodium metal and cryogenic liquid ammonia. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Set up a three-necked flask equipped with a dry-ice condenser and an ammonia gas inlet.
-
Condense anhydrous liquid ammonia into the flask at -78°C (dry ice/acetone bath).
-
Dissolve the S-benzyl protected peptide in the liquid ammonia.
-
Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color remains for at least 30 minutes. The blue color indicates an excess of solvated electrons.
-
Quench the reaction by carefully adding a proton source, such as solid ammonium chloride, until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Dissolve the remaining residue in an appropriate aqueous buffer for purification.
-
Protocol 3: Selective C-Methyl Ester Deprotection (Saponification)
This protocol is used to generate a free carboxylic acid at the C-terminus, typically as a final step or for fragment condensation.
-
Objective : To hydrolyze the methyl ester under basic conditions.[13]
-
Causality : The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate anion and methanol.[13]
-
Methodology :
-
Dissolve the methyl ester-protected peptide in a suitable solvent mixture, such as methanol/water or THF/water.
-
Cool the solution in an ice bath to 0°C.
-
Add 1-2 equivalents of 1M aqueous sodium hydroxide (NaOH) dropwise while stirring.
-
Allow the reaction to stir at 0°C to room temperature, monitoring by TLC or LC-MS. Saponification is typically complete within a few hours.
-
Once the reaction is complete, carefully neutralize the mixture by adding 1M hydrochloric acid (HCl) to a pH of ~7.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the deprotected peptide can then be purified, for example, by reverse-phase HPLC.
-
Safety and Handling
While the compound itself is not classified as hazardous under GHS, good laboratory practices are essential.[17][18]
-
Handling : Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Storage : Store in a tightly closed container in a cool, dry place, typically at 2-8°C.[1][18]
-
First Aid :
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-Boc-S-benzyl-L-cysteine methyl ester is more than a mere chemical reagent; it is a product of strategic molecular design that embodies the principles of orthogonal protection. Its trifunctional masking allows researchers to precisely control the complex choreography of peptide synthesis, enabling the creation of sophisticated peptide structures for applications ranging from fundamental biochemical research to the development of next-generation therapeutics. Mastery of its use and deprotection is a key skill for any scientist working in the field of peptide chemistry.
References
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SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]
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Biomatik. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Pharmaffiliates. (n.d.). N-Boc-S-benzyl-L-cysteine Methyl Ester. [Link]
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Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: S-Benzyl-L-cysteine. [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Debache, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-S-benzyl-L-cysteine Methyl Ester. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). [Link]
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J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. [Link]
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Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
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Distefano, M. D., et al. (2012, November 2). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. [Link]
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de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9595-9606. [Link]
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